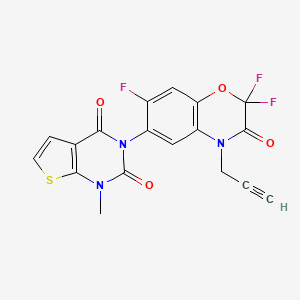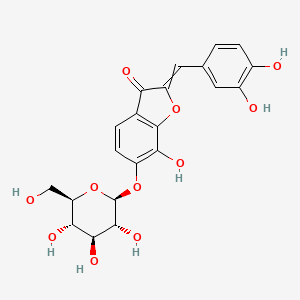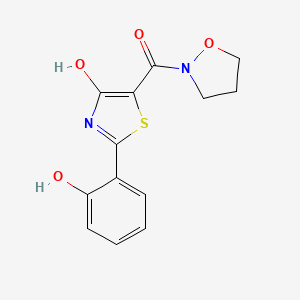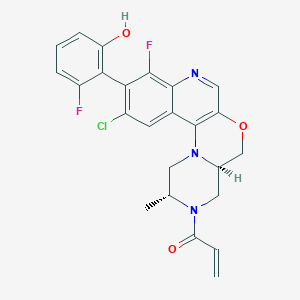
KRAS G12C inhibitor 17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12C inhibitor 17 is a small molecule designed to target the KRAS G12C mutation, a common mutation in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is frequently found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The compound specifically binds to the mutant KRAS protein, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 17 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, enhancing the compound’s binding affinity and specificity for the KRAS G12C mutant protein.
Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Reaction conditions such as temperature, solvent, and catalyst are optimized to maximize yield and minimize impurities.
Scale-up of reactions: The reactions are scaled up using larger reactors and continuous flow systems to produce the compound in kilogram quantities.
Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12C inhibitor 17 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its biological activity .
Aplicaciones Científicas De Investigación
KRAS G12C inhibitor 17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12C inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell lines.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a potential cancer therapeutic.
Industry: Applied in the development of new cancer treatments and in the study of drug resistance mechanisms
Mecanismo De Acción
KRAS G12C inhibitor 17 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated to a glycine in the G12C variant. This binding locks the KRAS protein in its inactive GDP-bound state, preventing the activation of downstream signaling pathways such as the MAPK and PI3K pathways. By inhibiting these pathways, the compound effectively blocks cancer cell proliferation and survival .
Comparación Con Compuestos Similares
KRAS G12C inhibitor 17 can be compared with other KRAS G12C inhibitors such as sotorasib and adagrasib. While all these compounds target the same mutation, this compound may have unique properties such as:
Binding affinity: It may exhibit higher or more selective binding affinity for the KRAS G12C mutant protein.
Efficacy: It may demonstrate improved efficacy in preclinical and clinical studies.
Safety profile: It may have a different safety profile, with fewer or less severe side effects
Similar compounds include:
Sotorasib: The first FDA-approved KRAS G12C inhibitor.
Adagrasib: Another KRAS G12C inhibitor currently in clinical trials.
RM-018: A novel KRAS G12C inhibitor with a different mechanism of action
Propiedades
Fórmula molecular |
C24H20ClF2N3O3 |
|---|---|
Peso molecular |
471.9 g/mol |
Nombre IUPAC |
1-[(4R,7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-4-methyl-9-oxa-2,5,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-5-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H20ClF2N3O3/c1-3-19(32)29-10-13-11-33-18-8-28-23-14(24(18)30(13)9-12(29)2)7-15(25)20(22(23)27)21-16(26)5-4-6-17(21)31/h3-8,12-13,31H,1,9-11H2,2H3/t12-,13-/m1/s1 |
Clave InChI |
VUKUQOCNPKSWQJ-CHWSQXEVSA-N |
SMILES isomérico |
C[C@@H]1CN2[C@H](CN1C(=O)C=C)COC3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl |
SMILES canónico |
CC1CN2C(CN1C(=O)C=C)COC3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


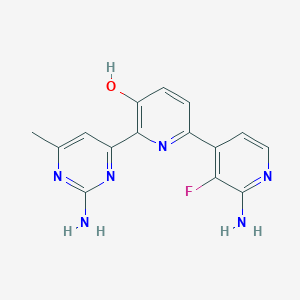
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
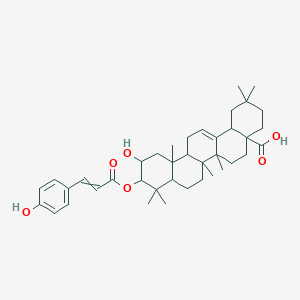
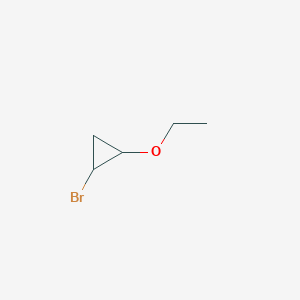
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
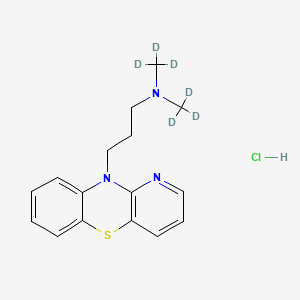
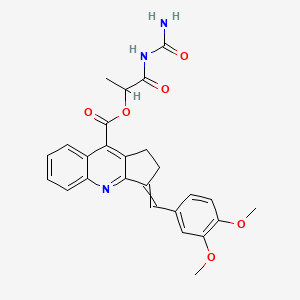
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
